4-(Quinoline-4-carboxamido)butanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
503616-18-0 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(quinoline-4-carbonylamino)butanoic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13(18)6-3-8-16-14(19)11-7-9-15-12-5-2-1-4-10(11)12/h1-2,4-5,7,9H,3,6,8H2,(H,16,19)(H,17,18) |
InChI Key |
XQEHEXJJFOYDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Significance of the Quinoline 4 Carboxamide Scaffold in Medicinal Chemistry Research
The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatility has spurred extensive research, leading to the discovery of potent agents with potential applications in treating infectious diseases, cancer, and inflammatory conditions. The inherent properties of the quinoline (B57606) ring system, combined with the hydrogen-bonding capabilities of the carboxamide linkage, provide a robust framework for designing molecules that can interact with a variety of biological targets.
The synthesis of quinoline-4-carboxamide derivatives is often achieved through established methods such as the Pfitzinger and Doebner reactions, which allow for the condensation of anilines with carbonyl compounds to form the quinoline core. nih.govimist.manih.gov These synthetic routes, along with modern modifications including microwave-assisted and one-pot procedures, offer a versatile platform for creating diverse libraries of compounds for biological screening. imist.maresearchgate.net
Table 1: Key Biological Activities of Quinoline-4-carboxamide Derivatives
| Therapeutic Area | Biological Target/Effect | Reference |
| Antimalarial | Inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2) | nih.gov |
| Anticancer | Inhibition of topoisomerase, protein kinases, ectonucleotidases | researchgate.netnih.gov |
| Antibacterial | Activity against Gram-positive and Gram-negative bacteria | bohrium.comkoreascience.kr |
| Anti-inflammatory | Antagonism of the P2X7 receptor | nih.govnih.gov |
Overview of Research Trajectories for Quinoline 4 Carboxamide Derivatives
Classical and Contemporary Approaches to Quinoline-4-carboxylic Acid Synthesis
The quinoline ring system is a prominent scaffold in numerous biologically active compounds. acs.org Consequently, a variety of methods for its synthesis have been established, ranging from traditional condensation reactions to more recent multi-component strategies. nih.gov
Pfitzinger Reaction Modalities and Enhancements
The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgjocpr.com The process typically proceeds by the hydrolysis of isatin to an α-keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent cyclization and dehydration yield the desired quinoline-4-carboxylic acid. wikipedia.org
Key Features of the Pfitzinger Reaction:
Versatility: A wide range of substituted quinoline-4-carboxylic acids can be synthesized by varying the isatin and carbonyl compound starting materials. researchgate.net
One-Pot Synthesis: It offers a convenient one-pot entry to the quinoline-4-carboxylic acid core. jocpr.com
Alkaline Conditions: The reaction is typically carried out in a strongly alkaline medium. jocpr.com
Modifications and Enhancements:
Over the years, several modifications have been developed to improve the Pfitzinger reaction's efficiency and substrate scope. These include:
Halberkann Variant: The reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
TMSCl-Mediated Synthesis: An improved method using trimethylsilyl (B98337) chloride (TMSCl) allows for a one-step synthesis of quinoline-4-carboxylic esters or acids under mild conditions. This approach is notable for its broad substrate scope and the ready availability of starting materials. thieme-connect.com
Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, as demonstrated in the synthesis of quinoline-4-carboxamides where the initial Pfitzinger reaction was conducted under microwave heating. acs.org
Doebner Reaction Protocols and Optimizations
The Doebner reaction provides an alternative pathway to quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.orgtandfonline.com
Challenges and Optimizations:
A significant limitation of the conventional Doebner reaction is the low yield often observed when using anilines bearing electron-withdrawing groups. nih.govacs.org To address this, a Doebner hydrogen-transfer reaction has been developed. This modified protocol demonstrates high substrate generality, tolerating various functional groups and proving effective for both electron-deficient and electron-donating anilines. nih.govacs.orgnih.gov This improved method has also been successfully applied to large-scale synthesis. nih.gov
It has been noted that the order of mixing the reactants can be crucial in determining the product outcome in the Doebner reaction. tandfonline.com
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical approach for synthesizing complex molecules like quinolines in a single step. rsc.orgrsc.org These reactions combine three or more starting materials in a convergent manner, allowing for the rapid generation of diverse molecular scaffolds. rsc.orgscielo.br
Several MCRs are employed for quinoline synthesis, including:
Povarov Reaction: This reaction typically involves an aniline, an aldehyde, and an alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov
Ugi and Gewald Reactions: These are other examples of MCRs that have been successfully used to create diverse quinoline structures. rsc.org
Lewis Acid Catalysis: Lewis acids like Yb(OTf)₃ and FeCl₃ can effectively mediate three-component reactions of anilines, aldehydes, and alkynes to yield quinolines. scielo.br
MCRs offer significant advantages in terms of efficiency and the ability to introduce structural diversity into the final products. acs.org
Amidation and Derivatization Techniques for Carboxamide Formation
Once the quinoline-4-carboxylic acid core is synthesized, the formation of the amide bond to yield this compound is typically achieved through standard amidation procedures. This involves the coupling of the carboxylic acid with 4-aminobutanoic acid.
Common coupling reagents used for this transformation include:
EDC and HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used reagent system for facilitating amide bond formation. acs.org
N,N'-Carbonyldiimidazole: This reagent can also be employed as a coupling agent for the amidation reaction. researchgate.net
Conversion to Acid Chloride: The carboxylic acid can be activated by converting it to the corresponding acid chloride, for example, by using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the amine to form the amide. researchgate.netdergipark.org.tr
These amidation reactions are crucial for derivatizing the quinoline-4-carboxylic acid scaffold and introducing various side chains, which can significantly influence the biological activity of the final compound. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Routes for Quinoline-4-carboxamides
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of quinoline derivatives. nih.govijpsjournal.com This focus on "green chemistry" aims to minimize waste, reduce the use of hazardous solvents and reagents, and improve energy efficiency. researchgate.netresearchgate.net
Key Green Chemistry Approaches in Quinoline Synthesis:
Use of Greener Solvents: Ethanol and water are increasingly being used as environmentally benign solvents for quinoline synthesis. researchgate.net For instance, a base-catalyzed Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids has been reported in water with excellent yields. acs.org
Catalyst-Free and Eco-Friendly Catalysts: Research has explored catalyst-free techniques and the use of greener catalysts such as p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix researchgate.netarene. researchgate.net Nanocatalysts are also emerging as a recyclable and efficient alternative. acs.org
Energy-Efficient Methods: Microwave-assisted synthesis (MAS) has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govijpsjournal.com
One-Pot Reactions: One-pot syntheses, which combine multiple reaction steps into a single operation, are inherently more sustainable as they reduce the need for purification of intermediates, thereby saving solvents and energy. nih.govresearchgate.net
These green chemistry principles are being applied to classical reactions like the Pfitzinger and Doebner reactions to make them more sustainable. imist.ma The development of such methods is crucial for the environmentally responsible production of quinoline-4-carboxamides and other valuable chemical compounds. acs.org
Interactive Data Table: Synthetic Methodologies
| Reaction | Description | Key Reagents | Advantages | Limitations/Notes | Citations |
| Pfitzinger Reaction | Condensation of isatin with a carbonyl compound. | Isatin, carbonyl compound, base (e.g., KOH) | Versatile, one-pot synthesis of quinoline-4-carboxylic acids. | Often requires strong alkaline conditions. | wikipedia.org, researchgate.net, jocpr.com |
| Doebner Reaction | Three-component reaction of aniline, aldehyde, and pyruvic acid. | Aniline, aldehyde, pyruvic acid | Alternative to the Pfitzinger reaction. | Low yields with electron-deficient anilines. | wikipedia.org, tandfonline.com |
| Doebner Hydrogen-Transfer | Modified Doebner reaction for improved yields. | Anilines, aldehydes, pyruvic acid | High substrate generality, applicable to large-scale synthesis. | --- | nih.gov, nih.gov, acs.org |
| Multi-Component Reactions | Convergent synthesis from three or more starting materials. | Varies (e.g., anilines, aldehydes, alkynes) | Efficient, atom-economical, rapid generation of diversity. | --- | rsc.org, scielo.br, rsc.org |
| Amidation | Formation of the amide bond. | Quinoline-4-carboxylic acid, amine, coupling agents (EDC/HOBt, SOCl₂) | Standard and reliable method for derivatization. | --- | acs.org, researchgate.net, dergipark.org.tr |
| Green Synthesis | Environmentally friendly synthetic approaches. | Greener solvents (water, ethanol), eco-friendly catalysts, microwave irradiation | Reduced waste, energy efficiency, sustainability. | --- | researchgate.net, nih.gov, ijpsjournal.com, acs.org |
Structure Activity Relationship Sar Investigations of 4 Quinoline 4 Carboxamido Butanoic Acid Derivatives
Elucidation of Key Structural Determinants for Molecular Activity
The molecular architecture of 4-(quinoline-4-carboxamido)butanoic acid derivatives is centered around a quinoline (B57606) core, which is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The carboxamide linkage at the 4-position of the quinoline ring is a crucial determinant of activity, providing a hydrogen bonding motif that can interact with biological targets. nih.gov The butanoic acid side chain offers a flexible linker with a terminal carboxylic acid group, which can participate in ionic interactions or hydrogen bonding, further anchoring the molecule to its target.
Impact of Substituent Modifications on Biological Interaction Profiles
The biological activity of quinoline-4-carboxamide derivatives can be significantly modulated by introducing various substituents at different positions on the quinoline ring and by modifying the butanoic acid side chain.
Substitutions on the Quinoline Ring:
The nature and position of substituents on the quinoline ring play a critical role in determining the biological activity. For instance, in a series of quinoline-based hydrazone derivatives of combretastatin (B1194345) A-4, the position of a methyl group on the quinoline ring significantly affected antiproliferative activity. A methyl group at the 6-position resulted in impressive potency, while 7-methyl and 8-methyl analogues showed reduced activity. mdpi.com Similarly, a methoxy (B1213986) group at the 7-position was found to be more favorable for antiproliferative activity than at the 6-position. mdpi.com
In another study on quinoline-based inhibitors of dihydroorotate (B8406146) dehydrogenase, electron-withdrawing groups like trifluoromethyl (CF3) and electron-donating groups like methyl (CH3) at various positions on a linked pyridine (B92270) ring led to notable differences in potency, suggesting that both steric and electronic effects are important. nih.gov
Modifications of the Side Chain:
The butanoic acid side chain in this compound is a key element for interaction with biological targets. The length and flexibility of the alkyl chain, as well as the nature of the terminal functional group, are critical for optimizing activity. In a study of quinoline-4-carboxamides with antimalarial activity, the length of the linker and the nature of the amine at the end of the side chain were found to be important for potency. acs.org For example, derivatives with an ethyl-linked piperidine (B6355638) or pyrrolidine (B122466) retained good activity, while those with a simple dimethylamine (B145610) or longer linkers showed a drop in potency. acs.org
The following table summarizes the impact of various substituent modifications on the biological activity of quinoline carboxamide derivatives, based on findings from related series of compounds.
| Compound Series | Modification | Effect on Biological Activity | Reference |
| Quinoline-based hydrazones | Methyl group at 6-position of quinoline ring | Increased antiproliferative activity | mdpi.com |
| Quinoline-based hydrazones | Methyl group at 7- or 8-position of quinoline ring | Decreased antiproliferative activity | mdpi.com |
| Quinoline-based hydrazones | Methoxy group at 7-position of quinoline ring | More potent than 6-methoxy analogue | mdpi.com |
| Quinoline-4-carboxamides | Replacement of cyclic amine with dimethylamine on side chain | Drop in antimalarial potency | acs.org |
| Quinoline-4-carboxamides | Introduction of longer linkers in the side chain | Drop in antimalarial potency | acs.org |
| Quinoline-based DHODH inhibitors | Fluoro substituent at 2'- or 6'-position of linked pyridine ring | Marked loss of potency | nih.gov |
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional conformation of this compound derivatives is a critical factor in their ability to bind to biological targets. The quinoline ring system is largely planar, but slight puckering can occur. researchgate.net The orientation of the butanoic acid side chain relative to the quinoline ring is determined by the torsion angles around the amide bond.
The flexibility of the butanoic acid chain allows it to adopt various conformations, which can be advantageous for fitting into a binding pocket. However, in some cases, a more rigid conformation may be desirable to pre-organize the molecule for optimal binding and reduce the entropic penalty upon binding. The planarity of the quinoline moiety and the spatial arrangement of the side chain can influence the molecule's ability to engage in specific interactions, such as pi-stacking with aromatic residues in a protein's active site.
Stereochemical Considerations in Structure-Activity Relationships
While specific studies on the stereochemistry of this compound are not detailed in the provided search results, stereochemical considerations are generally crucial in the design of bioactive molecules. If the butanoic acid side chain is substituted, it can create chiral centers, leading to the existence of enantiomers or diastereomers.
It is well-established in medicinal chemistry that different stereoisomers of a compound can have vastly different biological activities, potencies, and metabolic profiles. This is because biological macromolecules, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer. Therefore, the synthesis and biological evaluation of individual stereoisomers of substituted this compound derivatives would be a critical step in understanding their SAR and identifying the most active and selective isomer.
Molecular Mechanisms and Biological Target Interactions of 4 Quinoline 4 Carboxamido Butanoic Acid
Identification and Characterization of Putative Biological Targets
There is no published research identifying or characterizing any putative biological targets of 4-(Quinoline-4-carboxamido)butanoic acid.
Analysis of Ligand-Target Binding Kinetics and Thermodynamics
No studies are available that analyze the binding kinetics (including association or dissociation rate constants) or the thermodynamic profile (such as changes in enthalpy, entropy, or Gibbs free energy) of the interaction between this compound and any biological target.
Investigation of Molecular Recognition Processes
The molecular recognition processes involving this compound have not been investigated. Consequently, there is no information regarding the specific types of intermolecular forces, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, that might govern its binding to a biological receptor.
Computational Chemistry and in Silico Approaches for 4 Quinoline 4 Carboxamido Butanoic Acid Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in studying the interactions of 4-(Quinoline-4-carboxamido)butanoic acid derivatives with various biological targets. By simulating the binding process, researchers can estimate the binding affinity, identify key interacting amino acid residues, and elucidate the binding mode of the ligand within the active site of the protein.
In numerous studies, quinoline-4-carboxamide derivatives have been docked against a range of protein targets to explore their therapeutic potential. For instance, these compounds have been evaluated as inhibitors of enzymes like phosphoinositide-dependent protein kinase-1 (PDK1), HIV reverse transcriptase, and various Epidermal Growth Factor Receptor (EGFR) enzymes. nih.govnih.govnih.gov The simulations often reveal crucial hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-protein complex. For example, docking studies of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives against PDK1 showed that one compound, 7a, had a significant binding energy of -10.2 kcal/mol, indicating strong inhibitory potential. nih.gov Similarly, other quinoline (B57606) derivatives have shown promising docking scores against targets like malarial, tuberculosis, and cancer-related proteins, often superior to standard drugs. nih.govijcps.org These in silico findings are crucial for prioritizing compounds for synthesis and further biological evaluation. researchgate.net
Interactive Table: Examples of Molecular Docking Studies on Quinoline-4-Carboxamide Derivatives
| Target Protein | PDB ID | Software Used | Key Findings | Reference |
| PDK1 | 1OKY | AutoDock | Compound 7a showed a binding energy of -10.2 kcal/mol, indicating strong potential inhibition. | nih.gov |
| HIV Reverse Transcriptase | 4I2P | Not Specified | Synthesized derivatives showed higher docking scores than standard drugs, with compound 4 having the highest score (-10.675). | nih.gov |
| EGFR (T790M mutant) | 2JIV | Not Specified | Novel quinoline analogues were studied for their binding against mutant EGFR enzymes to overcome resistance. | nih.gov |
| Malarial Protein (PfDHFR-TS) | 1CET | Not Specified | Derivatives showed excellent docking scores, with compound 3d forming five hydrogen bonds. | ijcps.org |
| Cancer Protein (VEGFR2) | 1S63 | Not Specified | Compound 3e demonstrated strong interaction with four hydrogen bonds and a binding energy of -8.57 kcal/mol. | ijcps.org |
Molecular Dynamics Simulations for Conformational Ensemble Analysis
Following molecular docking, Molecular Dynamics (MD) simulations are frequently employed to analyze the stability and dynamics of the ligand-protein complex over time. MD simulations provide a more realistic physiological environment by incorporating solvent effects and allowing the atoms in the system to move, offering insights into the conformational changes of both the ligand and the protein upon binding.
For quinoline-4-carboxamide derivatives, MD simulations have been used to confirm the stability of the docked poses. nih.govnih.gov For example, a 100 ns simulation of a potent inhibitor complexed with PDK1 confirmed the stability of the compound within the protein's active site. nih.gov Similarly, MD simulations of another quinoline derivative with an EGFR enzyme complex also indicated stability. nih.gov These simulations assess parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility and movement of the complex. researchgate.net A stable complex, indicated by low RMSD values, suggests a favorable and sustained binding interaction, which is a desirable characteristic for a potential drug candidate. researchgate.netmdpi.com
Pharmacophore Modeling for Ligand Design and Optimization
Pharmacophore modeling is a powerful tool in rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. This model serves as a template for designing new molecules with improved affinity and selectivity or for screening virtual libraries to find novel hits.
For a class of compounds like quinoline-4-carboxamides, a pharmacophore model can be generated based on the structures of known active inhibitors. The essential features would likely include the quinoline ring's aromatic system, the hydrogen-bonding capabilities of the carboxamide linker, and specific features of the butanoic acid side chain or other substituents. The carboxylate of related quinoline-4-carboxylic acids, for instance, is known to be crucial as it can form a salt bridge with arginine residues in the target's active site. nih.gov By understanding these key features, medicinal chemists can rationally modify the this compound scaffold to optimize its interactions with the target, aiming for enhanced biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (physicochemical, electronic, or steric properties) with activity, QSAR models can predict the potency of newly designed molecules before their synthesis.
For quinoline-based compounds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed. These models provide contour maps that visualize the regions around the molecular scaffold where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. For instance, robust 3D-QSAR models have been developed for quinazoline-4(3H)-one analogs, which are structurally similar to quinolines, to understand their EGFR inhibitory activity. nih.gov Such models, once validated, can be used to predict the activity of new this compound derivatives and guide the design of more potent therapeutic agents. nih.gov
Advanced Machine Learning and Deep Learning Applications in Drug-Target Interaction Prediction
In recent years, machine learning (ML) and deep learning (DL) have emerged as transformative technologies in drug discovery. nih.govnih.gov These artificial intelligence (AI) approaches can analyze vast and complex datasets to predict various aspects of drug development, including drug-target interactions, bioactivity, and pharmacokinetic properties. jddtonline.inforesearchgate.net
For quinoline derivatives, machine learning models have been utilized to improve predictive performance in drug design. mdpi.com For example, a K-Nearest Neighbor model was used to design novel hybrids of 8-quinolinesulfonamide and 1,2,3-triazole with antiproliferative activity. mdpi.com The basic principle involves using features, such as multiple docking scores, to train a model that can distinguish between active and inactive compounds. mdpi.com Deep learning algorithms, such as Deep Neural Networks (DNNs) and Convolutional Neural Networks (CNNs), can automatically extract complex features from molecular structures to make highly accurate predictions about a compound's properties, including its potential targets and activity. nih.gov These advanced computational methods hold significant promise for accelerating the discovery and optimization of new drugs based on the this compound scaffold.
Quantum Chemical Calculations for Electronic Structure Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods are used to calculate parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to a molecule's reactivity and interaction with biological targets.
DFT studies have been performed on novel quinoline-4-carboxamide derivatives to determine their electronic characteristics. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic regions, which is crucial for understanding how the molecule will interact with its protein target. nih.gov Similar DFT calculations have been applied to other butanoic acid derivatives to analyze their stability and reactivity. biointerfaceresearch.com
Interactive Table: Quantum Chemical Parameters for a Quinoline-4-Carboxamide Derivative (Compound 7a)
| Parameter | Value | Significance |
| HOMO Energy | -6.01 eV | Relates to electron-donating ability |
| LUMO Energy | -2.12 eV | Relates to electron-accepting ability |
| Energy Gap (ΔE) | 3.89 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.97 Debye | Measures the overall polarity of the molecule |
| Data derived from a study on N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives. nih.gov |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
A critical aspect of drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds that are likely to fail due to poor pharmacokinetics or toxicity. proquest.com
Numerous studies on quinoline derivatives incorporate in silico ADME and toxicity predictions. nih.govresearchgate.netbenthamdirect.com These studies use various online tools and software (e.g., SwissADME, admetSAR) to calculate key drug-like properties. proquest.comresearchgate.net Parameters evaluated often include adherence to Lipinski's rule of five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, oral bioavailability, and potential toxicity. nih.govijcps.org For many novel quinoline-4-carboxamide derivatives, these predictions have been promising, indicating good oral bioavailability and acceptable safety profiles, thus justifying their progression to further experimental testing. nih.govnih.govresearchgate.net
Interactive Table: Predicted ADME Properties for Quinoline Derivatives
| Property | Predicted Value/Outcome | Importance | Reference |
| Lipinski's Rule of Five | Adherence | Predicts drug-likeness and oral bioavailability | nih.gov |
| GI Absorption | High | Indicates good absorption from the gut | proquest.com |
| BBB Penetration | Expected Range / Low | Predicts whether the compound can cross into the brain | ijcps.org |
| Oral Bioavailability | Good | Suggests the compound can be administered orally | researchgate.net |
| Toxicity (e.g., Mutagenicity) | Found to be safe | Early assessment of potential toxic effects | ijcps.org |
| Topological Polar Surface Area (TPSA) | 50-78 Ų | Correlates with good oral bioavailability | ijcps.org |
Advanced Analytical Techniques for Characterizing 4 Quinoline 4 Carboxamido Butanoic Acid Interactions
Spectroscopic Methods for Ligand-Target Interaction Analysis
Spectroscopic techniques are invaluable for probing the subtle changes that occur upon the formation of a ligand-target complex. By monitoring shifts in spectral properties, researchers can glean information about the binding event, including the affinity, stoichiometry, and the specific molecular groups involved in the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic-Level Binding Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-resolution information on molecular structure and dynamics in solution. In the context of ligand-target interactions, NMR can identify the specific atoms of both the ligand and the target that are involved in the binding interface.
When 4-(Quinoline-4-carboxamido)butanoic acid binds to its target, changes in the chemical environment of the protons and carbon atoms can be observed as chemical shift perturbations (CSPs) in the ¹H and ¹³C NMR spectra. The magnitude of these shifts can provide information on the location of the binding site. For instance, significant changes in the chemical shifts of the quinoline (B57606) ring protons would suggest the involvement of this aromatic system in the interaction, possibly through π-π stacking or hydrophobic interactions. Similarly, shifts in the butanoic acid chain could indicate its role in anchoring the ligand within a binding pocket.
Saturation Transfer Difference (STD) NMR is a specific NMR experiment that can be used to identify which parts of a ligand are in close proximity to the target protein. In an STD-NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to the protons of the bound ligand. By comparing the saturated spectrum with a reference spectrum, the protons of the ligand that are closest to the protein can be identified, effectively mapping the binding epitope.
A hypothetical ¹H NMR data table for this compound is presented below, showing predicted chemical shifts. Upon binding to a target, these shifts would be expected to change, providing insight into the binding mode.
| Proton Assignment | Predicted Chemical Shift (ppm, free ligand) |
| Quinoline H2 | 8.8 |
| Quinoline H3 | 7.5 |
| Quinoline H5, H6, H7, H8 | 7.6 - 8.2 |
| NH (amide) | 8.5 |
| CH₂ (alpha to amide) | 3.5 |
| CH₂ (beta to amide) | 2.0 |
| CH₂ (gamma to acid) | 2.4 |
| COOH | 12.0 |
This table presents predicted ¹H NMR chemical shifts for this compound in a typical deuterated solvent. Actual values may vary.
Mass Spectrometry (MS)-Based Approaches for Non-Covalent Complex Characterization
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. springernature.com When coupled with a soft ionization technique such as electrospray ionization (ESI), MS can be used to detect and characterize non-covalent ligand-target complexes. springernature.comspectrabase.com This "native MS" approach allows for the determination of binding stoichiometry and the dissociation constant of the complex. spectrabase.com
In a typical experiment, a solution containing the target protein and this compound would be introduced into the mass spectrometer under non-denaturing conditions. The resulting mass spectrum would show peaks corresponding to the free protein and the protein-ligand complex. The relative intensities of these peaks can be used to calculate the binding affinity.
Collision-induced dissociation (CID) experiments can be performed on the isolated complex to probe its stability. nih.gov By increasing the collision energy, the non-covalent complex can be dissociated, providing information about the gas-phase stability of the interaction. nih.gov Furthermore, the fragmentation pattern of the ligand itself upon CID can confirm its identity within the complex. chempap.orgresearchgate.net The primary fragmentation pathways for quinoline-4-carboxylic acids often involve the loss of the carboxyl group. chempap.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Binding Perturbations
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netmdpi.com Aromatic systems, such as the quinoline ring in this compound, exhibit characteristic UV absorption bands. researchgate.netmdpi.com The position and intensity of these bands are sensitive to the local environment.
Upon binding to a biological target, the electronic environment of the quinoline chromophore can be altered, leading to changes in the UV-Vis spectrum. These changes can manifest as a shift in the maximum absorption wavelength (λmax), known as a bathochromic (red) or hypsochromic (blue) shift, or as a change in the molar absorptivity (hyperchromic or hypochromic effect). These perturbations can be monitored to determine binding constants. For instance, titrating a solution of the target protein with increasing concentrations of this compound and monitoring the change in absorbance at a specific wavelength can be used to construct a binding curve.
Quinoline derivatives typically show strong π-π* transitions in the UV region. nih.gov A representative UV-Vis absorption data table for a quinoline derivative is provided below.
| Solvent | λmax (nm) |
| n-Hexane | 310 |
| Chloroform | 315 |
| Methanol | 312 |
This table shows representative maximum absorption wavelengths (λmax) for a quinoline derivative in different solvents, illustrating the sensitivity of the chromophore to its environment. mdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy for Analyzing Ligand-Target Interactions
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. youtube.com This technique is particularly useful for identifying functional groups and can provide insights into the changes in bonding that occur upon ligand-target interaction. youtube.com
The FTIR spectrum of this compound is characterized by the vibrational modes of its functional groups, including the C=O stretching of the carboxylic acid and the amide, the N-H bending of the amide, and the aromatic C=C stretching of the quinoline ring. youtube.compressbooks.puboregonstate.edu When the molecule binds to a target, changes in these vibrational frequencies can occur. For example, if the carboxylic acid group is involved in hydrogen bonding with the target, a shift in the C=O stretching frequency would be expected. nih.gov Similarly, changes in the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands can indicate the involvement of the amide linkage in the binding. nih.gov
Below is a table of characteristic FTIR absorption bands for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Amide | N-H stretch | 3170-3500 |
| Amide | C=O stretch (Amide I) | 1650-1690 |
| Amide | N-H bend (Amide II) | 1510-1550 |
| Aromatic Ring | C=C stretch | 1450-1600 |
This table presents typical FTIR absorption ranges for the functional groups present in this compound. pressbooks.puboregonstate.edulibretexts.org
Biophysical Techniques for Binding Affinity and Stoichiometry Determination
Biophysical techniques provide quantitative data on the strength and kinetics of molecular interactions, which are crucial parameters for evaluating the potential of a bioactive compound.
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time. springernature.comnih.govyoutube.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. springernature.comnih.gov The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
The resulting sensorgram provides a wealth of information about the interaction. The association phase of the sensorgram reveals the on-rate (ka), while the dissociation phase, where the ligand is washed off, provides the off-rate (kd). The ratio of these rates (kd/ka) gives the equilibrium dissociation constant (KD), a measure of the binding affinity. A lower KD value indicates a stronger interaction. SPR can also be used to determine the specificity of the interaction by testing the binding of related compounds. nih.gov
A representative table of kinetic and affinity data that could be obtained from an SPR experiment is shown below.
| Parameter | Value |
| Association Rate Constant (ka) | 1.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant (kd) | 3.0 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant (KD) | 20 nM |
This table presents hypothetical, yet realistic, kinetic and affinity parameters for the interaction of a small molecule like this compound with a protein target as determined by SPR.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur when molecules bind to one another. tainstruments.com It is considered a gold-standard for characterizing binding interactions because it allows for the direct determination of all thermodynamic parameters in a single experiment. tainstruments.comfrontiersin.org The method involves titrating a solution of the ligand, in this case, this compound, into a sample cell containing its target macromolecule, and measuring the minute amounts of heat released or absorbed. tainstruments.com
This process provides a comprehensive thermodynamic profile of the binding event. frontiersin.org Key parameters obtained from an ITC experiment include the binding affinity (K_a), dissociation constant (K_d), enthalpy change (ΔH), and stoichiometry of binding (n). frontiersin.org From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the interaction. frontiersin.org For instance, a negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change indicates that hydrophobic interactions are likely the main drivers of binding.
In a hypothetical experiment to characterize the binding of this compound to its putative protein target, ITC could yield the data presented in the table below. Such data is crucial for structure-activity relationship (SAR) studies, helping to guide the optimization of the compound's structure to enhance binding affinity and efficacy. tainstruments.com
Table 1: Illustrative Thermodynamic Binding Parameters for this compound as Determined by ITC
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| Stoichiometry (n) | 1.05 | - | Indicates a 1:1 binding ratio between the compound and its target. |
| Dissociation Constant (Kd) | 250 | nM | Measures the binding affinity; a lower value signifies a stronger interaction. |
| Enthalpy Change (ΔH) | -15.5 | kcal/mol | Shows the reaction is enthalpically driven, suggesting strong hydrogen bonding. |
| Entropy Change (TΔS) | -5.2 | kcal/mol | A negative entropy value may indicate a loss of conformational freedom upon binding. |
Bio-Layer Interferometry (BLI) for Molecular Interaction Analysis
Bio-Layer Interferometry (BLI) is a label-free optical biosensor technology that measures biomolecular interactions in real-time. harvard.eduresearchgate.net The technique works by analyzing the interference pattern of white light reflected from two surfaces: a layer of an immobilized molecule on a biosensor tip and an internal reference layer. youtube.comfrontiersin.org When a ligand in solution binds to the immobilized molecule, the thickness of the biological layer on the tip increases, causing a wavelength shift in the interference pattern that is directly proportional to the amount of bound mass. frontiersin.org
For studying this compound, its target protein would typically be immobilized on the biosensor tip. The tip is then dipped into solutions containing varying concentrations of the quinoline compound to measure the association phase. youtube.com Subsequently, the tip is moved to a buffer-only solution to monitor the dissociation phase. youtube.com This process allows for the real-time determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). researchgate.net
BLI is particularly advantageous for its high throughput and the ability to perform analyses in crude samples, making it a valuable tool in drug discovery for screening compound libraries and performing detailed kinetic characterization. researchgate.net
Table 2: Hypothetical Kinetic Data for this compound Interaction via BLI
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Association Rate (kon) | 1.5 x 105 | M-1s-1 | The rate at which the compound binds to its target. |
| Dissociation Rate (koff) | 3.75 x 10-2 | s-1 | The rate at which the compound-target complex falls apart. |
Chromatographic and Separation-Based Methodologies for Ligand-Target Studies
Bioaffinity Chromatography and Electrophoresis
Bioaffinity chromatography is a powerful separation technique that relies on the specific and reversible binding of a molecule to a stationary phase that has been functionalized with a binding partner (the affinity ligand). In the context of studying this compound, its target protein could be immobilized on a chromatographic support. A mixture containing the quinoline compound would then be passed through the column. Due to its specific affinity, this compound would be retained on the column while non-binding components are washed away. The bound compound can then be eluted by changing the buffer conditions, such as pH or ionic strength, or by introducing a competing molecule. This method is highly effective for purifying target-binding molecules from complex mixtures.
Affinity electrophoresis is another technique that leverages specific binding interactions for analysis. mdpi.com In this method, the migration of a molecule through a gel matrix is altered by the presence of a binding partner. mdpi.com For instance, if the target protein of this compound is incorporated into the gel matrix, the electrophoretic mobility of the quinoline compound would decrease as it interacts with the immobilized protein. mdpi.com This shift in mobility can be used to determine binding constants. mdpi.com
Ligand-Fishing Experiments
Ligand-fishing is a bioanalytical screening method designed to "fish" for bioactive compounds with affinity for a specific target from a complex mixture, such as a natural product extract or a combinatorial chemical library. mdpi.comspringernature.com The core principle is similar to bioaffinity chromatography. nih.gov The target protein is immobilized on a support, which is then incubated with the complex mixture. springernature.com
Molecules that bind to the target are captured and separated from the non-binding components. mdpi.com After washing away the unbound molecules, the captured ligands are eluted and subsequently identified using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This approach is highly efficient for discovering novel lead compounds from complex sources that interact with a target of interest. mdpi.com While no specific ligand-fishing experiments for this compound are documented, this method could be employed to screen for other quinoline-based compounds that bind to the same target, thereby exploring the broader chemical space around this scaffold.
Future Perspectives and Emerging Avenues in 4 Quinoline 4 Carboxamido Butanoic Acid Research
Development of Novel Synthetic Strategies for Enhanced Analogues
The future of quinoline-4-carboxamide research is intrinsically linked to the development of more efficient and versatile synthetic methods. These new strategies are crucial for generating diverse libraries of analogues for structure-activity relationship (SAR) studies and lead optimization. Key emerging approaches include the refinement of classical reactions and the adoption of modern technologies.
Several established methods are being optimized for higher yields and broader substrate scope. The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with carbonyl compounds, remains a cornerstone for creating the quinoline-4-carboxylic acid precursor. nih.govacs.org Similarly, the Doebner reaction, a three-component reaction of anilines, aldehydes, and pyruvic acid, is being adapted to accommodate a wider range of starting materials, particularly electron-deficient anilines that traditionally give low yields. nih.gov
Modern synthetic innovations are also being applied:
Microwave-Assisted Synthesis: This technology accelerates reaction times and often improves product yields for key steps, such as the Pfitzinger reaction and nucleophilic substitution. researchgate.netnih.govacs.org
One-Pot and Cascade Reactions: Methodologies that combine multiple synthetic steps into a single operation are gaining traction. researchgate.net These cascade reactions, which can involve the simultaneous formation of the quinoline (B57606) ring and the amide bond, are highly efficient and suitable for combinatorial synthesis and the rapid generation of compound libraries. researchgate.net
Flow Chemistry: Industrial-scale production may increasingly rely on continuous flow processes to improve efficiency, purity, and cost-effectiveness through precise control of reaction parameters.
These advanced synthetic routes allow chemists to systematically modify various positions on the quinoline-4-carboxamide scaffold, leading to the creation of enhanced analogues with improved potency and pharmacokinetic properties. nih.govresearchgate.net
Table 1: Emerging Synthetic Methodologies for Quinoline-4-Carboxamide Analogues
| Methodology | Description | Advantages | Reference(s) |
| Modified Pfitzinger Reaction | Condensation of isatins with various ketones or 1,1-enediamines to form the quinoline-4-carboxylic acid or carboxamide core. | Well-established, versatile for creating substituted quinolines. | nih.gov, acs.org |
| Doebner Hydrogen-Transfer | A three-component reaction of anilines, aldehydes, and pyruvic acid, optimized for electron-deficient starting materials. | Improved yields for previously challenging substrates. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate key reaction steps. | Faster reaction times, higher yields, simple workup. | nih.gov, researchgate.net, researchgate.net |
| One-Pot Cascade Reactions | Multi-step syntheses performed in a single reaction vessel without isolating intermediates. | High efficiency, suitable for combinatorial and parallel synthesis. | researchgate.net |
Integration of Multi-Omics Data for Comprehensive Interaction Profiling
To fully understand the mechanism of action of quinoline-4-carboxamides, researchers are moving beyond single-target analyses and embracing a systems-biology approach. The integration of multi-omics data—including proteomics, metabolomics, and transcriptomics—provides an unbiased and comprehensive view of how these compounds affect cellular processes. revespcardiol.orgnih.govrevespcardiol.org
Proteomics , the large-scale study of proteins, is a powerful tool for target deconvolution. revespcardiol.org A functional proteomics approach, for instance, used the structural similarity between quinolines and the purine (B94841) ring of ATP to identify novel quinoline-binding proteins in the human proteome. nih.gov This study successfully identified Aldehyde Dehydrogenase 1 (ALDH1) and NAD(P)H Dehydrogenase (Quinone) 2 (QR2) as selective targets of certain quinoline drugs, providing new insights into their mechanism of action. nih.gov
Metabolomics , which analyzes small-molecule metabolites, offers a functional readout of the physiological state of a cell or organism. nih.gov By combining proteomics and metabolomics, scientists can quantify changes in both enzymes and their corresponding metabolites, advancing the understanding of pathophysiological mechanisms and aiding in the discovery of novel biomarkers. revespcardiol.org This integrated "omics" strategy has been successfully applied to identify genes involved in the biosynthesis of bioactive compounds in medicinal plants and can be adapted to study the effects of drugs like 4-(quinoline-4-carboxamido)butanoic acid. mdpi.com
Advancements in Computational Methodologies for Predictive Modeling and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For the quinoline-4-carboxamide scaffold, these in silico methods are used to predict binding affinities, understand structure-activity relationships, and improve pharmacokinetic properties.
Key computational techniques being applied include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It has been used to model the interaction of quinoline-carboxamide derivatives with various targets, including the P2X7 receptor and carbonic anhydrase isoforms. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the stability of the protein-ligand complex and the flexibility of the protein's structure over time. mdpi.com Studies on quinoline-3-carboxamides (B1200007) have used MD simulations to confirm that the secondary structure of target kinases remains stable upon ligand binding, validating the docking results. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. These predictive models help guide the synthesis of new analogues with enhanced potency.
These computational approaches allow researchers to prioritize which analogues to synthesize, saving significant time and resources in the drug development process. kcl.ac.uk
Exploration of New Biological Targets and Pathways for Quinoline-4-carboxamide Scaffolds
A significant future direction is the exploration of novel biological applications for the quinoline-4-carboxamide scaffold beyond its initially identified activities. The versatility of this chemical structure allows it to interact with a wide range of biological targets, opening up therapeutic possibilities for various diseases.
Phenotypic screening and target-based assays have identified several new and promising targets for quinoline-4-carboxamide derivatives:
Translation Elongation Factor 2 (PfEF2): A series of quinoline-4-carboxamides demonstrated potent antimalarial activity by inhibiting PfEF2, a novel mechanism of action critical for protein synthesis in the Plasmodium falciparum parasite. nih.govacs.orgmmv.org
Microbial DNA Gyrase: As potent inhibitors of this essential bacterial enzyme, quinoline derivatives show promise as novel antimicrobial agents, disrupting bacterial DNA replication. acs.orgrsc.org
Phosphodiesterase 4 (PDE4): Fragment-based design has led to the identification of new quinoline-based PDE4 inhibitors, which are targets for inflammatory diseases. kcl.ac.uk
P2X7 Receptor (P2X7R): Certain quinoline-carboxamide derivatives have been identified as moderately potent antagonists of the P2X7 receptor, a target implicated in inflammation and cancer. nih.gov
Carbonic Anhydrase (CA) Isoforms: Novel quinoline-based sulfonamides have been developed as selective inhibitors of cancer-associated carbonic anhydrase isoforms, such as hCA IX. researchgate.net
This expansion of known targets highlights the scaffold's potential in infectious diseases, oncology, and inflammatory conditions.
Table 2: Emerging Biological Targets for Quinoline-4-Carboxamide Scaffolds
| Biological Target | Therapeutic Area | Description | Reference(s) |
| Translation Elongation Factor 2 (PfEF2) | Antimalarial | Inhibition of this enzyme disrupts protein synthesis in the malaria parasite. | nih.gov, acs.org, researchgate.net |
| Microbial DNA Gyrase | Antibacterial | Inhibition disrupts bacterial DNA replication and transcription, leading to cell death. | acs.org, rsc.org |
| Phosphodiesterase 4 (PDE4) | Anti-inflammatory | Inhibition of PDE4 modulates inflammatory pathways. | kcl.ac.uk |
| P2X7 Receptor | Anti-inflammatory, Oncology | Antagonism of this receptor can modulate immune responses and cancer cell proliferation. | nih.gov |
| Carbonic Anhydrase IX (CA IX) | Oncology | Selective inhibition of this tumor-associated enzyme is a strategy for anticancer therapy. | researchgate.net |
Application of High-Throughput Screening and Fragment-Based Approaches for Quinoline-4-carboxamide Discovery
Modern drug discovery relies heavily on advanced screening techniques to identify new hit and lead compounds efficiently. For the quinoline-4-carboxamide class, both high-throughput screening (HTS) and fragment-based drug design (FBDD) are proving to be powerful discovery engines.
High-Throughput Screening (HTS) involves the automated testing of large libraries of compounds for activity against a specific biological target or cellular phenotype. The discovery of the potent antimalarial quinoline-4-carboxamide series originated from a phenotypic HTS campaign against the blood stage of Plasmodium falciparum. nih.govacs.orgresearchgate.net This initial screen identified a hit compound that, despite having suboptimal physicochemical properties, served as the starting point for an extensive lead optimization program. nih.gov
Fragment-Based Drug Design (FBDD) is an alternative approach where small, low-complexity molecules ("fragments") that bind weakly to a target are identified and then grown or linked together to produce a high-affinity lead compound. This methodology was successfully used to develop novel quinoline-based PDE4 inhibitors by elaborating on a fragment of a previously known lead compound, GSK-256066. kcl.ac.uk This strategy led to the identification of several potent inhibitors with IC50 values in the low nanomolar range. kcl.ac.uk
These powerful screening methodologies are crucial for exploring the vast chemical space around the quinoline-4-carboxamide scaffold and identifying novel compounds with therapeutic potential.
Q & A
What synthetic strategies are effective for preparing 4-(Quinoline-4-carboxamido)butanoic acid, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with aminobutanoic acid precursors. Key steps include:
- Amide Bond Formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .
- Protection/Deprotection : Protect the carboxylic acid group of butanoic acid with tert-butyl esters to prevent side reactions during coupling, followed by acidic deprotection (e.g., TFA) .
- Optimization : Reaction temperature (0–25°C) and solvent polarity (DMF or DCM) significantly affect yield. For example, lower temperatures reduce racemization but may slow kinetics.
Data Consideration : Yields vary between 60–85% depending on steric hindrance from quinoline substituents. Purity can be enhanced via recrystallization in ethanol/water mixtures .
How can structural characterization of this compound be achieved using spectroscopic techniques?
Methodological Answer:
- NMR :
- ¹H NMR : Quinoline protons appear as multiplets at δ 7.5–9.0 ppm, while the butanoic acid chain shows distinct signals for NH (δ 6.5–7.0 ppm) and CH₂ groups (δ 1.8–2.5 ppm).
- ¹³C NMR : The carbonyl carbon (quinoline-4-carboxamide) resonates at δ 165–170 ppm, and the carboxylic acid at δ 172–175 ppm .
- IR : Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .
What strategies address poor solubility of this compound in biological assays?
Methodological Answer:
- pH Adjustment : Dissolve in slightly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid, enhancing aqueous solubility.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve solubility without cytotoxicity .
- Derivatization : Convert the carboxylic acid to a sodium salt for in vitro studies, though this may alter bioavailability .
Stability Note : Store lyophilized samples at -20°C under inert gas to prevent oxidation of the quinoline ring .
How do substituents on the quinoline ring modulate biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance antibacterial activity by increasing membrane permeability. For example, 4-chloro-substituted derivatives show MIC values of 2–4 µg/mL against M. tuberculosis .
- Hydrophobic Groups (e.g., adamantyl) : Improve binding to hydrophobic enzyme pockets, as seen in antitubercular agents .
- Methoxy Groups : Reduce cytotoxicity (IC₅₀ > 50 µM in HEK293 cells) but may decrease target affinity .
Experimental Design : Test analogues in parallel using standardized assays (e.g., microbroth dilution for antimicrobial activity) and correlate results with computational docking studies .
How can discrepancies in reported bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Use common reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin) to normalize results .
- Compound Purity : Ensure ≥95% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to exclude impurities affecting activity .
- Pharmacokinetic Factors : Account for metabolic stability (e.g., liver microsome assays) and plasma protein binding, which may explain variability in in vivo vs. in vitro efficacy .
Case Study : A 2021 study noted 10-fold differences in IC₅₀ values for antifungal activity due to variations in fungal inoculum size .
What analytical methods are recommended for quantifying this compound in pharmacokinetic studies?
Methodological Answer:
- LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 305 → 212 (quinoline fragment) and 305 → 89 (butanoic acid fragment) .
- Calibration Curve : Linear range of 0.1–50 µg/mL with R² > 0.98. Include internal standards (e.g., deuterated analogues) to correct for matrix effects .
- Sample Preparation : Plasma samples require protein precipitation with acetonitrile (3:1 v/v) followed by centrifugation (10,000 ×g, 10 min) .
What are the computational approaches to predict the binding mode of this compound to therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., M. tuberculosis enoyl-ACP reductase, PDB: 4TZK). Parameterize force fields for amide and carboxylic acid groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding (e.g., between the quinoline nitrogen and Arg158) and RMSD values .
- QSAR Models : Develop 2D descriptors (e.g., logP, topological polar surface area) to predict MIC values against Gram-negative pathogens .
How can metabolic pathways of this compound be elucidated in preclinical studies?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify phase I metabolites (e.g., hydroxylation at the quinoline ring) via UPLC-QTOF .
- CYP Inhibition Assays : Test CYP3A4/2D6 inhibition using fluorescent substrates. A 2023 study reported IC₅₀ > 10 µM, suggesting low drug-drug interaction risk .
- Excretion Profiling : Administer radiolabeled compound (¹⁴C) to rodents and quantify fecal vs. urinary excretion over 72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
